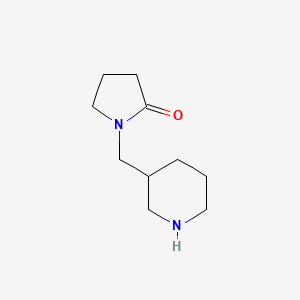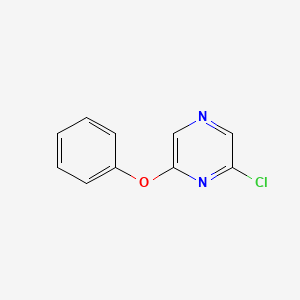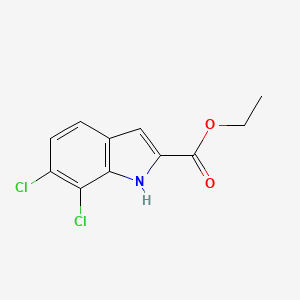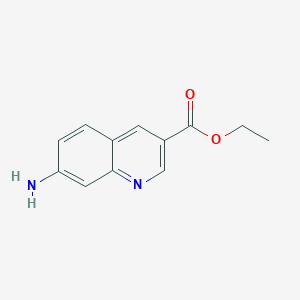
Ethyl 7-aminoquinoline-3-carboxylate
概要
説明
Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 7-aminoquinoline-3-carboxylate, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl 7-aminoquinoline-3-carboxylate is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 7-aminoquinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-aminoquinoline-3-carboxylate include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .
科学的研究の応用
Biological Activities in Animal Models Ethyl 7-aminoquinoline-3-carboxylate derivatives have been investigated for their biological activities in various animal models. For instance, some derivatives have demonstrated transiently increasing effects on the locomotor activity of mice after peripheral injection. Interestingly, three of these active compounds were detected in the brain after intraperitoneal administration, suggesting a potential for central nervous system activity. Additionally, two of the active compounds were identified as endogenous compounds in untreated rat brain, indicating a possible physiological role (Nakagawa et al., 1996).
Synthetic and Pharmacological Evaluation The synthetic and pharmacological evaluation of 4-aminoquinoline derivatives has been explored in the context of pain and inflammation models. These derivatives were characterized and tested in models of pain and inflammation, demonstrating anti-nociceptive activity as well as acute and chronic anti-inflammatory effects. Notable activity was observed in specific derivatives, suggesting their potential as therapeutic agents for pain and inflammation-related conditions (de Meneses Santos et al., 2015).
Inhibitory Effects on Biological Targets Research has delved into the inhibitory effects of ethyl 7-aminoquinoline-3-carboxylate derivatives on various biological targets. For instance, certain derivatives have been synthesized and evaluated for their role as peroxisome proliferators-activated receptor (PPAR) agonists, demonstrating potent activity in human PPAR gamma. These derivatives exhibited potential in reducing plasma glucose and triglyceride levels in animal models, indicating their therapeutic promise for conditions such as diabetes and dyslipidemia (Azukizawa et al., 2008).
In Vivo Biological Evaluation The antitumor activity of specific ethyl 7-aminoquinoline-3-carboxylate derivatives has been evaluated in vivo. For example, a study focused on the antitumor effects of ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate against Ehrlich ascites carcinoma cells. The results demonstrated a significant decrease in tumor cell viability and highlighted the compound's potential as an effective chemotherapeutic agent (Mohammed et al., 2020).
Safety And Hazards
While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .
将来の方向性
Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
特性
IUPAC Name |
ethyl 7-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSELQOYSUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432202 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminoquinoline-3-carboxylate | |
CAS RN |
339290-20-9 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

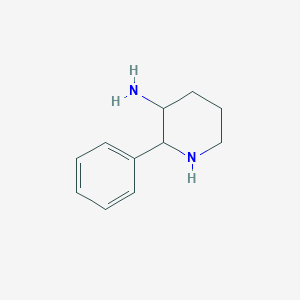
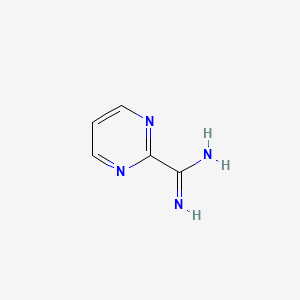
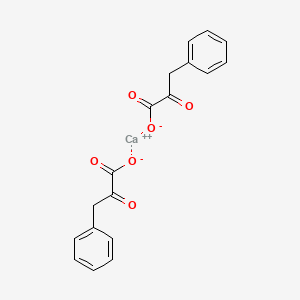
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)
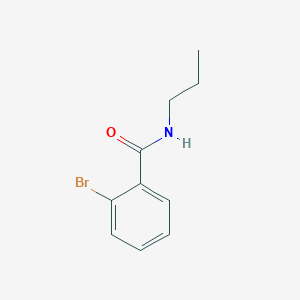
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
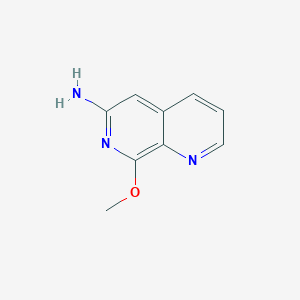
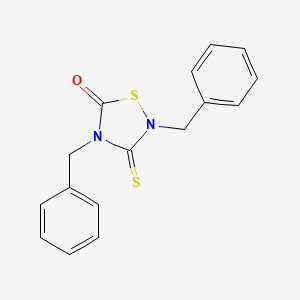
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)
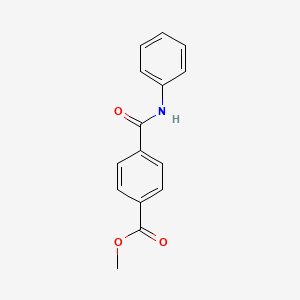
![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
